N-Cyclopropyl Substitution Defines Isoflucypram as a Distinct FRAC Subclass with Altered Binding Mode
Isoflucypram is the first representative of a newly designated FRAC subclass within the complex II inhibitors, characterized by N-cyclopropyl substitution on the carboxamide nitrogen [1]. This structural feature is absent in conventional SDHIs such as bixafen, fluxapyroxad, and benzovindiflupyr. The N-cyclopropyl group and the C1 chain between the carboxamide and phenyl moieties together constitute two unique structural moieties that condition an altered binding mode in the ubiquinone binding site of fungal succinate dehydrogenase [2]. Only isoflucypram and pydiflumetofen among all commercial SDHIs possess substitution at the carboxamide nitrogen position [3].
| Evidence Dimension | Presence of N-cyclopropyl substitution on carboxamide nitrogen |
|---|---|
| Target Compound Data | Present (N-cyclopropyl group) |
| Comparator Or Baseline | Bixafen, fluxapyroxad, benzovindiflupyr: absent |
| Quantified Difference | Qualitative structural difference; isoflucypram assigned to distinct FRAC subclass |
| Conditions | Structural analysis and molecular modeling |
Why This Matters
This structural distinction justifies treating isoflucypram as non-interchangeable with legacy SDHIs and supports its independent role in resistance management rotations.
- [1] Desbordes P, Essigmann B, Gary S, Gutbrod O, Maue M, Schwarz HG. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science. 2020;76(10):3340-3347. View Source
- [2] Ye X. Isoflucypram: A new SDHI fungicide. China Pesticide. 2021;8. (Chinese translation and compilation). View Source
- [3] Xiao S. Bayer's new SDHI fungicide isoflucypram begins global market expansion. AgroPages. 2023-05-09. View Source
